6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine
CAS No.:
Cat. No.: VC0529603
Molecular Formula: C23H20N2O3
Molecular Weight: 372.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H20N2O3 |
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Molecular Weight | 372.4 g/mol |
IUPAC Name | 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine |
Standard InChI | InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) |
Standard InChI Key | LEEMRFWMAIVHQY-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Basic Chemical Information
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride is a synthetic organic compound registered with CAS number 179246-08-3. It has a molecular formula of C₂₃H₂₁ClN₂O₃ and a molecular weight of 408.88 g/mol. The compound is also known by alternative identifiers including GW 284543 hydrochloride and UNC 10225170 hydrochloride .
Structural Characteristics
The molecular structure consists of a quinoline scaffold featuring two methoxy groups at positions 6 and 7, connected through an amine linkage at position 4 to a 3-phenoxyphenyl group. This structure can be represented by the following SMILES notation:
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4.Cl
The compound belongs to the broader class of substituted quinolines, which have been extensively studied for their diverse biological activities, particularly in antimalarial and anticancer applications.
Physical and Chemical Properties
Physical Properties
Table 1: Physical and Chemical Properties of 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride
Synthesis Methods
Synthetic Methodologies from Related Compounds
Research on similar quinoline derivatives employs several key techniques that could be adapted for synthesizing 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine. These include:
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The use of Dean-Stark apparatus for water removal during Schiff base formation, followed by high-temperature cyclization in specialized heat transfer media such as DOWTHERM A at temperatures around 250°C
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Iodination procedures using iodine in saturated potassium iodide solution in the presence of amines like n-butylamine
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Suzuki-Miyaura coupling reactions employing palladium(0) tetrakis triphenylphosphine as catalyst with appropriate boronic acids/esters to introduce aryl substituents
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Selective alkylation of hydroxyl groups using bases such as potassium carbonate with alkyl halides in polar aprotic solvents
These methods would require optimization specific to the target compound's substitution pattern.
Biological Activity and Applications
Pharmacological Significance
Analytical Characterization
Chromatographic Analysis
Chromatographic methods for analysis and purification might include:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with appropriate mobile phase systems (typically acetonitrile/water mixtures with buffer additives)
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
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Liquid Chromatography-Mass Spectrometry (LC-MS) for simultaneous separation and identification
Comparison with Structurally Related Compounds
Structural Analogues in Research
Several structural analogues of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine have been reported in the literature, each with distinct substitution patterns that may confer different biological properties:
Table 3: Comparison of Structurally Related Quinoline Derivatives
Structure-Activity Implications
The variations in substitution patterns between these related compounds highlight several key structure-activity considerations:
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The nature of substituents at positions 6 and 7 (methoxy versus ethoxy) may influence membrane permeability, metabolic stability, and binding orientation within target proteins
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The substitution pattern on the phenyl ring connected to the 4-amino position appears critical for determining specific biological targets, with 3-phenoxyphenyl (as in the title compound) potentially conferring different selectivity compared to 3,4,5-trimethoxyphenyl substitution
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The presence of multiple methoxy groups may create hydrogen-bonding opportunities with target proteins while also influencing the compound's solubility profile
Future Research Directions
Synthesis Optimization
Future research might focus on developing optimized synthetic routes for 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, potentially including:
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Exploration of green chemistry approaches to reduce environmental impact of synthesis
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Development of scalable procedures suitable for larger-scale production
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Investigation of continuous flow methods for improved efficiency
Biological Activity Profiling
Comprehensive investigation into the biological activities of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine could include:
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Kinase inhibition screening against diverse panels of kinases
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Evaluation of anticancer activity across multiple cell lines
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Investigation of structure-activity relationships through systematic modification of key structural elements
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Exploration of potential applications beyond those suggested by current literature
Pharmaceutical Development
If biological activity warrants further investigation, pharmaceutical development avenues might include:
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Optimization of physicochemical properties to enhance pharmacokinetic profile
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Formulation studies to improve solubility and bioavailability
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Toxicology assessment to determine safety profile
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